![molecular formula C11H14O B14299994 Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- CAS No. 118405-77-9](/img/structure/B14299994.png)
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where a methyl group and a propenyloxy group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves the alkylation of benzene derivatives. One common method is the reaction of 1-methyl-2-bromobenzene with allyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propenyloxy group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring. Common reagents include nitric acid for nitration and bromine for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
Applications De Recherche Scientifique
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the propenyloxy group can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, 1-methyl-4-[(2-propenyloxy)methyl]-: Similar structure but with the propenyloxy group at a different position on the benzene ring.
Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a propenyl group instead of a propenyloxy group.
Benzene, (2-propenyloxy)-: Lacks the methyl group present in Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-.
Uniqueness
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- is unique due to the presence of both a methyl group and a propenyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
118405-77-9 |
|---|---|
Formule moléculaire |
C11H14O |
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-methyl-2-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C11H14O/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3 |
Clé InChI |
YEFYIMZWODTQJO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1COCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/structure/B14299925.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)
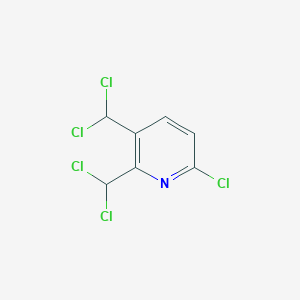
![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)
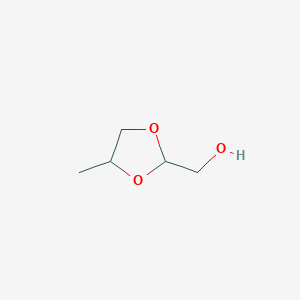
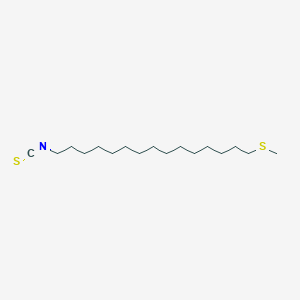
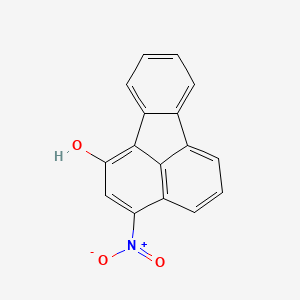

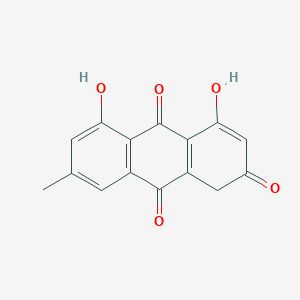
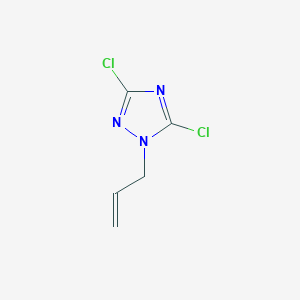

![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
